13H-Dibenzo(A,G)fluoren-13-one
Description
13H-Dibenzo[a,g]fluoren-13-one is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a ketone group at the 13-position. Its molecular formula is C₂₁H₁₂O, derived from the parent hydrocarbon 13H-dibenzo[a,g]fluorene (C₂₁H₁₄) through oxidation at the central carbon . This compound is structurally characterized by fused aromatic rings with a planar backbone, modified by the ketone group, which introduces electronic and steric effects. The ketone functionality enhances its reactivity, making it a precursor for derivatives like oximes and antitumor agents .
Key applications include its role in medicinal chemistry, where derivatives exhibit antitumor activity, and materials science, where its extended π-conjugation could influence optoelectronic properties .
Properties
CAS No. |
63041-47-4 |
|---|---|
Molecular Formula |
C21H12O |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
pentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaen-12-one |
InChI |
InChI=1S/C21H12O/c22-21-18-12-10-13-5-1-3-7-15(13)19(18)17-11-9-14-6-2-4-8-16(14)20(17)21/h1-12H |
InChI Key |
FMHRNYVGXOJVJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=C3C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
One-Pot Alkylation, Cyclodehydration, and Aromatization Approach
A practical and efficient method to synthesize 13H-Dibenzo[a,g]fluoren-13-one starts from 2-methoxy β-tetralone and involves a one-pot operation combining alkylation, cyclodehydration, and aromatization steps:
- Step 1: Alkylation
2-methoxy β-tetralone is treated with sodium hydride in dry benzene at low temperature (0 to −10°C) to form an enolate intermediate. - Step 2: Reaction with β-methyl naphthalenyl bromide
The enolate is alkylated by adding β-methyl naphthalenyl bromide, stirring at 0°C for 1 hour. - Step 3: Cyclodehydration and Aromatization
Methane sulfonic acid is added, and the mixture is refluxed for 3 hours to induce cyclodehydration and aromatization, yielding 2-methoxy dibenzo[a,g]fluorene (compound 3) in approximately 40% yield.
This method is notable for its simplicity and efficiency, enabling the formation of the dibenzofluorene skeleton in a single pot without isolating intermediates.
Oxidation to 13H-Dibenzo[a,g]fluoren-13-one
The key transformation to the ketone at the 13-position involves oxidation of the benzylic methylene group of the dibenzofluorene derivative:
- Oxidation reagent: Sodium bismuthate (NaBiO3) or oxygen-mediated oxidation methods.
- Procedure:
For example, compound 7a (a dibenzofluorene derivative with side chains) is treated with n-butyllithium at −78°C under argon, followed by bubbling dry oxygen through the solution as it warms to room temperature. - Outcome: The benzylic methylene is converted to the ketone, producing 13H-Dibenzo[a,g]fluoren-13-one derivatives (e.g., compound 9a) in yields around 60% after purification.
Alternative Synthetic Routes
- Oxidative Dehydrogenation:
In related systems, oxidative dehydrogenation using potassium tert-butoxide (BuOK) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80°C for 4 hours) has been employed to convert precursor compounds to the ketone form effectively. - Titanium-Mediated Dimerization:
For related dibenzofluorene derivatives, titanium tetrachloride (TiCl4) mediated dimerization of lithiated fluorene derivatives followed by oxidative dehydrogenation is a reported method to prepare highly twisted alkenes structurally related to 13H-Dibenzo[a,g]fluoren-13-one.
Detailed Experimental Data and Yields
Representative Synthesis Data Table
| Step | Compound | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation and Cyclodehydration | 2-methoxy dibenzo[a,g]fluorene (3) | NaH in benzene, β-methyl naphthalenyl bromide, methane sulfonic acid reflux | 40 | One-pot reaction |
| Oxidation to Ketone | 13H-Dibenzo[a,g]fluoren-13-one derivative (9a) | n-BuLi at −78°C, O2 bubbling, THF | 60 | Followed by crystallization |
| Oxidative Dehydrogenation | Dibenzofluorene derivatives | BuOK in DMF or DMSO, 80°C, 4 h | 35–78 (varies by substrate) | Substrate-dependent |
Nitration and Further Functionalization (Contextual for Derivatives)
- Nitration of 2-methoxy dibenzo[a,g]fluorene (3) with nitric acid in acetic acid yields nitro derivatives (compound 5) in 80% yield.
- Subsequent catalytic hydrogenation converts nitro to amino derivatives (compound 6) with 90% yield.
- Amide formation and further oxidation/reduction steps lead to various functionalized dibenzofluorene ketones and alcohols.
Notes on Reaction Conditions and Optimization
- Reaction temperatures are critical: alkylation is performed at low temperatures (0 to −10°C) to control reactivity, while cyclodehydration requires reflux conditions.
- Oxidation steps often require inert atmospheres and controlled oxygen introduction to avoid over-oxidation or side reactions.
- Solvent choice (DMF, DMSO, THF) impacts yields and reaction rates, especially in oxidative dehydrogenation steps.
- Purification typically involves crystallization from dichloromethane/hexanes or chromatographic techniques.
- Some derivatives show sensitivity to reaction conditions, requiring substrate-specific optimization.
Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Remarks |
|---|---|---|---|---|---|
| One-pot alkylation/cyclodehydration/aromatization | 2-methoxy β-tetralone + β-methyl naphthalenyl bromide | NaH, methane sulfonic acid | Low temp → reflux | ~40% | Efficient, straightforward |
| Oxidation of benzylic methylene | Dibenzofluorene derivatives | NaBiO3 or n-BuLi/O2 | −78°C to RT | ~60% | Critical step for ketone formation |
| Oxidative dehydrogenation | Fluorene derivatives | BuOK in DMF or DMSO | 80°C, 1–16 h | 35–78% | Substrate dependent, radical mechanism |
| Titanium-mediated dimerization + oxidation | Lithiated fluorene derivatives | TiCl4, O2, BuOK | RT to reflux | Variable | For highly twisted analogues |
Chemical Reactions Analysis
Types of Reactions: 13H-Dibenzo[a,g]fluoren-13-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dibenzoquinones, while reduction can produce dibenzofluorenols .
Scientific Research Applications
Scientific Research Applications
13H-Dibenzo[a,g]fluoren-13-one serves various roles in scientific research:
- Chemistry: It acts as a precursor in synthesizing complex polycyclic aromatic compounds.
- Biology: Its derivatives are studied for potential biological activities, including anticancer properties.
- Medicine: Research explores its use in developing pharmaceuticals with specific therapeutic effects.
- Industry: It is used in the production of advanced materials like organic semiconductors and light-emitting diodes (LEDs).
Chemical Reactions
13H-Dibenzo[a,g]fluoren-13-one undergoes several chemical reactions:
- Oxidation: It can be oxidized to form quinones or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution: Electrophilic aromatic substitution reactions can introduce substituents onto the aromatic rings using reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under controlled conditions.
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dibenzoquinones, while reduction can produce dibenzofluorenols.
13H-Dibenzo[a,g]fluoren-13-one interacts with molecular targets through its aromatic and ketone functionalities, modulating biochemical pathways and influencing cellular processes such as gene expression and cell proliferation.
Anticancer Properties:
- Derivatives of 13H-Dibenzo[a,g]fluoren-13-one have demonstrated anticancer effects by inducing apoptosis in cancer cell lines, activating caspases, and modulating Bcl-2 family proteins, leading to cell death.
- It has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, suggesting its potential as a therapeutic agent.
Carcinogenicity Studies:
- The International Agency for Research on Cancer (IARC) tested 13H-Dibenzo[a,g]fluoren-13-one for carcinogenicity through dermal applications in mice, with results indicating positive responses . This suggests that while it may have therapeutic potential, it also poses risks associated with carcinogenic activity.
Mechanism of Action
The mechanism of action of 13H-dibenzo[a,g]fluoren-13-one involves its interaction with molecular targets through its aromatic and ketone functionalities. These interactions can modulate various biochemical pathways, influencing cellular processes. For instance, its derivatives may inhibit specific enzymes or bind to DNA, affecting gene expression and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
13H-Dibenzo[a,g]fluorene (Parent Hydrocarbon)
- Structure : Lacks the 13-ketone group, with a fully conjugated aromatic system.
- Properties :
- Biological Activity: Exhibits carcinogenicity in dermal mouse studies, inducing squamous-cell carcinomas (30–45% tumor incidence) .
13H-Dibenzo[b,i]phenothiazine
- Structure : Incorporates sulfur and nitrogen heteroatoms in the central ring, unlike the all-carbon backbone of 13H-dibenzo[a,g]fluoren-13-one .
- Synthesis : Formed via sulfur cyclization of 2,2’-dinaphthylamine, yielding isomers due to multiple reactive sites .
- Applications : Precursor to linearly extended thiazinium salts (LETS), which are organic semiconductors with tunable redox properties .
- Key Difference : The heteroatoms enhance charge transport in semiconductors, whereas the ketone in 13H-dibenzo[a,g]fluoren-13-one favors covalent derivatization (e.g., oxime formation) .
13H-Dibenzo[a,i]carbazole
- Structure : Contains a nitrogen atom in one of the fused rings, replacing a CH group .
- Properties :
- Applications : Used in optoelectronics and as a ligand in coordination chemistry due to nitrogen’s lone pair .
5-Nitro-13H-dibenz[a,de]anthracen-13-one
- Structure : A nitro-substituted derivative with an additional fused ring, increasing planarity and conjugation .
- Reactivity : The nitro group directs electrophilic substitution reactions, contrasting with the ketone’s susceptibility to nucleophilic attack .
Comparative Data Table
Research Findings and Key Distinctions
- Synthetic Routes: The ketone is synthesized via oxidation of 13H-dibenzo[a,g]fluorene using acetic acid as a catalyst, contrasting with the sulfur cyclization used for phenothiazines . Steric effects in 13H-dibenzo[a,g]fluoren-13-one derivatives (e.g., oximes) induce chirality, a property absent in the parent hydrocarbon .
- Electronic Properties: Phenothiazines exhibit semiconductor behavior due to heteroatoms, whereas the ketone’s electron-withdrawing group may reduce conductivity but enhance stability in oxidative environments .
Biological Activity
Overview
13H-Dibenzo(A,G)fluoren-13-one, with the chemical formula C21H12O, is a polycyclic aromatic ketone recognized for its unique fused benzene structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry.
The biological activity of 13H-dibenzo(A,G)fluoren-13-one is primarily attributed to its interaction with various molecular targets through its aromatic and ketone functionalities. These interactions can modulate biochemical pathways, influencing cellular processes such as gene expression and cell proliferation. The compound may inhibit specific enzymes or bind to DNA, which can lead to alterations in cellular signaling pathways .
Biological Activity and Case Studies
Research indicates that 13H-dibenzo(A,G)fluoren-13-one exhibits significant biological activity, particularly in anticancer applications. Here are some key findings:
-
Anticancer Properties :
- A study demonstrated that derivatives of 13H-dibenzo(A,G)fluoren-13-one showed promising anticancer effects by inducing apoptosis in cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death.
- Another investigation reported that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, highlighting its potential as a therapeutic agent .
-
Carcinogenicity Studies :
- According to the International Agency for Research on Cancer (IARC), 13H-dibenzo(A,G)fluoren-13-one was tested for carcinogenicity through dermal applications in mice. The results indicated positive responses, suggesting that while it may have therapeutic potential, it also poses risks associated with carcinogenic activity .
- Enzyme Inhibition :
Comparative Analysis with Similar Compounds
The biological activity of 13H-dibenzo(A,G)fluoren-13-one can be compared with other dibenzo compounds:
| Compound | Anticancer Activity | Carcinogenicity | Mechanism of Action |
|---|---|---|---|
| 13H-Dibenzo(A,G)fluoren-13-one | Yes | Positive | Enzyme inhibition; DNA interaction |
| 12H-Dibenzo(B,H)fluoren-12-one | Moderate | Positive | Similar mechanisms but less potent |
| 13H-Dibenzo(A,I)fluoren-13-one | Yes | Negative | Different structural interactions |
Synthesis and Derivatives
The synthesis of 13H-dibenzo(A,G)fluoren-13-one typically involves cyclization methods such as Friedel-Crafts acylation. Its derivatives are being explored for enhanced biological activities and reduced toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
